molecular formula C29H28Cl2N4O5 B2767674 4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE CAS No. 866014-87-1

4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE

Cat. No.: B2767674
CAS No.: 866014-87-1
M. Wt: 583.47
InChI Key: KGQIFSTVZIZFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of various substituents through reactions such as acylation, alkylation, and carbamoylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE: shares structural similarities with other quinazolinone derivatives, which are known for their diverse biological activities.

    Other similar compounds: include various substituted quinazolinones and carbamoyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-chlorophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28Cl2N4O5/c1-18-14-23(25(40-2)15-22(18)31)33-27(37)17-35-24-11-6-4-9-20(24)28(38)34(29(35)39)13-7-12-26(36)32-16-19-8-3-5-10-21(19)30/h3-6,8-11,14-15H,7,12-13,16-17H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQIFSTVZIZFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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